molecular formula C20H22FNO4S B2824542 (3-(4-Fluorophenoxy)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797304-42-7

(3-(4-Fluorophenoxy)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2824542
CAS No.: 1797304-42-7
M. Wt: 391.46
InChI Key: QQSWPUURUNQFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(4-Fluorophenoxy)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H22FNO4S and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications

Biomedical Applications and Environmental Impact

  • Human Urinary Excretion of Environmental Chemicals : (3-(4-Fluorophenoxy)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, as part of the phenyl and fluorophenoxy compounds family, may be linked to the excretion profiles of non-persistent industrial chemicals, which have shown endocrine-disrupting effects and are suspected to be involved in human reproductive disorders. Data from Denmark indicates widespread exposure to phthalates, bisphenol A (BPA), triclosan (TCS), and parabens, with varying excretion trends over time (Frederiksen et al., 2014).

  • Metabolic Profiling in Poisoning Cases : Spectroscopic techniques, such as NMR, have demonstrated potential in identifying and quantifying a wide range of xenobiotics and their metabolites in biological fluids. This indicates the possible presence and quantification of similar compounds in acute poisoning scenarios, providing insights into the metabolic pathways and exposure levels of related compounds (Imbenotte et al., 2003).

Pharmacokinetics and Toxicology

  • Disposition of Cholesterol Absorption Inhibitors : Related compounds with a similar fluorophenyl moiety, such as ezetimibe, exhibit intricate pharmacokinetics involving extensive conjugation and enterohepatic recirculation. Understanding the absorption, metabolism, and excretion profiles of such compounds can provide insights into the pharmacokinetics of closely related compounds (Patrick et al., 2002).

  • Fatal Poisoning Cases and Toxicological Distribution : Studies on similar compounds, like MAM-2201, reveal the distribution and quantitation of toxic substances in postmortem human tissues and blood, underlining the importance of understanding the toxicological profiles and potential risks associated with the exposure to structurally related compounds (Saito et al., 2013).

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4S/c1-14(2)13-27(24,25)19-11-22(12-19)20(23)15-4-3-5-18(10-15)26-17-8-6-16(21)7-9-17/h3-10,14,19H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSWPUURUNQFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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